molecular formula C20H14ClFN2O2 B259002 N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

Cat. No. B259002
M. Wt: 368.8 g/mol
InChI Key: UVWCFAUGUUADDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water balance in epithelial tissues, including the lungs, pancreas, and intestines. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Mechanism of Action

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide inhibits CFTR function by binding to a specific site on the CFTR protein, known as the cytosolic regulatory domain (R domain). The R domain is a large intracellular region of CFTR that plays a crucial role in regulating CFTR channel activity. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide binding to the R domain prevents the activation of CFTR by cAMP and other signaling molecules, leading to a decrease in chloride ion transport across epithelial cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to inhibit CFTR function in various epithelial tissues, including airway epithelia, pancreatic ducts, and intestinal cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to decrease airway surface liquid volume, reduce mucus secretion, and improve ciliary beat frequency in CF airway epithelial cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been shown to improve pancreatic ductal fluid secretion and reduce intestinal fluid secretion in CF animal models.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is a highly specific and potent inhibitor of CFTR function, making it a valuable tool compound for studying CFTR physiology and pathophysiology. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has some limitations as a tool compound, including its potential off-target effects and its inability to fully restore CFTR function in CF cells.

Future Directions

There are several future directions for N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide research. One direction is to further optimize the synthesis method and improve the pharmacokinetic and pharmacodynamic properties of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide to enhance its therapeutic potential for CF and other diseases. Another direction is to investigate the potential of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide as a tool compound for studying other ion channels and transporters that are involved in epithelial ion transport. Finally, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide could be used in combination with other CFTR modulators to develop personalized therapies for CF patients with different CFTR mutations.

Synthesis Methods

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form N-(4-chlorophenyl)-2-fluorobenzamide, which is then reacted with ammonium acetate to form N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide. The synthesis method has been optimized and improved by several research groups, and N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is now commercially available from various chemical suppliers.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively studied in vitro and in vivo as a tool compound to investigate the physiological and pathophysiological roles of CFTR. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been used to study the regulation of CFTR by various signaling pathways, including cAMP, Ca2+, and protein kinase C (PKC). N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been used to study the functional consequences of CFTR mutations that cause CF, such as the ΔF508 mutation, which is the most common CF-causing mutation. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to rescue ΔF508-CFTR function in vitro and in vivo, and is currently being evaluated in clinical trials as a potential therapeutic agent for CF.

properties

Product Name

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

Molecular Formula

C20H14ClFN2O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25)

InChI Key

UVWCFAUGUUADDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.